molecular formula C4H5ClFNO B2745116 3-Fluoroazetidine-1-carbonyl chloride CAS No. 2287285-33-8

3-Fluoroazetidine-1-carbonyl chloride

Cat. No.: B2745116
CAS No.: 2287285-33-8
M. Wt: 137.54
InChI Key: GXYUNHIBIGNWEK-UHFFFAOYSA-N
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Description

“3-Fluoroazetidine-1-carbonyl chloride” is a chemical compound with the CAS Number: 2287285-33-8 . It has a molecular weight of 137.54 . The compound is used in laboratory chemicals .


Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C4H5ClFNO/c5-4(8)7-1-3(6)2-7/h3H,1-2H2 . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthetic Applications and Medicinal Chemistry

  • Building Blocks in Medicinal Chemistry : The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid illustrates the utility of fluorinated azetidines as building blocks in medicinal chemistry. This compound, a cyclic fluorinated beta-amino acid, highlights the strategic incorporation of fluorine into bioactive molecules to modulate their properties (Van Hende et al., 2009).

  • Catalysis and Synthesis : The use of (2-fluoro)allyl chloride in iridium-catalyzed reactions demonstrates the synthesis of syn-3-fluoro-1-alcohols, showcasing innovative approaches to introducing fluorine into organic molecules through catalysis (Hassan et al., 2012).

  • Fluorination Techniques : Oxidative aliphatic C-H fluorination catalyzed by a manganese porphyrin complex represents a significant advancement in the field of fluorination, enabling the direct introduction of fluorine atoms into aliphatic hydrocarbons under mild conditions (Liu et al., 2012).

Advanced Materials and Chemical Analysis

  • Fluorinated Radicals in Organic Synthesis : The use of fluoroalkylsulfonyl chlorides for atom transfer radical addition (ATRA) reactions under photochemical conditions highlights the role of fluorinated compounds in the development of advanced materials and organic synthesis methodologies (Tang & Dolbier, 2015).

  • Structural Analysis and Molecular Interactions : The study of intramolecular β-fluorine⋯ammonium interaction in 4- and 8-membered rings contributes to our understanding of the structural influence and potential applications of fluorinated compounds in designing new molecules with specific properties (Gooseman et al., 2006).

Safety and Hazards

The safety data sheet indicates that this compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle it with protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Azetidines, including “3-Fluoroazetidine-1-carbonyl chloride”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore their unique reactivity and potential applications .

Properties

IUPAC Name

3-fluoroazetidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClFNO/c5-4(8)7-1-3(6)2-7/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYUNHIBIGNWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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